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Cat. No.: B13439390 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
IND81 is a small molecule belonging to the 2-aminothiazole class of compounds that has

demonstrated significant potential as an antiprion agent. Identified through high-throughput

screening, IND81 effectively reduces the accumulation of the disease-associated misfolded

prion protein (PrPSc), the primary pathogenic agent in prion diseases. This technical guide

provides a comprehensive overview of the chemical structure, properties, and biological activity

of IND81, with a focus on its mechanism of action, pharmacokinetic profile, and the

experimental methodologies used in its evaluation. The information presented is intended to

support further research and development of IND81 and related compounds as potential

therapeutics for fatal neurodegenerative disorders.

Chemical Structure and Properties
IND81, with the CAS number 1426047-52-0, is a 2-aminothiazole derivative. Its chemical

identifiers and properties are summarized below.

Chemical Identifiers

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b13439390?utm_src=pdf-interest
https://www.benchchem.com/product/b13439390?utm_src=pdf-body
https://www.benchchem.com/product/b13439390?utm_src=pdf-body
https://www.benchchem.com/product/b13439390?utm_src=pdf-body
https://www.benchchem.com/product/b13439390?utm_src=pdf-body
https://www.benchchem.com/product/b13439390?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13439390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

IUPAC Name
(4-methylpyridin-2-yl)(4-(5-(pyridin-2-

yl)thiophen-2-yl)thiazol-2-yl)amine

CAS Number 1426047-52-0

Molecular Formula C18H14N4S2

SMILES Cc1ccnc(Nc2nc(cs2)c2ccc(s2)c2ccccn2)c1

Physicochemical Properties
Quantitative data for the physical properties of IND81, such as melting point, boiling point, and

solubility, are not readily available in the public domain.

Property Value

Molecular Weight 350.46 g/mol

Topological Polar Surface Area (TPSA) 109 Å²

logP (Predicted) 4.3

Biological Activity and Mechanism of Action
IND81 is a potent inhibitor of prion replication. Its primary biological activity is the reduction of

the pathogenic, misfolded isoform of the prion protein, PrPSc.

In Vitro Efficacy
In prion-infected mouse neuroblastoma (ScN2a) cells, IND81 has been shown to reduce PrPSc

levels with a half-maximal effective concentration (EC50) of 1.95 µM.

Mechanism of Action
The precise mechanism of action for IND81 and other 2-aminothiazole antiprion compounds is

not fully elucidated; however, experimental evidence suggests that they inhibit the formation of

new PrPSc from the normal cellular prion protein (PrPC).[1] Studies have shown that these

compounds do not appear to act by altering the expression of PrPC or by directly
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disaggregating existing PrPSc.[1] This points towards an interference with the conversion

process itself. The direct molecular target of IND81 has not yet been identified.
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Pharmacokinetics (ADME)
Pharmacokinetic studies of IND81 have been conducted in mice, revealing favorable properties

for a potential therapeutic agent targeting the central nervous system.[2]

Absorption and Distribution
IND81 is orally bioavailable and demonstrates the ability to cross the blood-brain barrier, a

critical feature for treating neurodegenerative diseases.[2]

Parameter Value (in mice)

Oral Bioavailability 27-40%

Brain Penetration (AUCbrain/AUCplasma) >1.0

Metabolism
IND81 exhibits moderate stability in liver microsomes. The primary metabolic transformations

observed are ring hydroxylations.[2] It has been determined that IND81 is not a substrate for
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the P-glycoprotein (P-gp) transporter, which is an important factor in its ability to accumulate in

the brain.[2]

Parameter Value (in mice)

Liver Microsomal Stability (t1/2) 30 to >60 min

Excretion
Detailed information on the excretion pathways of IND81 is not currently available.

Synthesis
A specific, detailed synthesis protocol for IND81 has not been published. However, the

synthesis of structurally related 2-aminothiazole derivatives typically proceeds via a Hantzsch

thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea

derivative.
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Experimental Protocols
The following are summaries of the key experimental protocols used in the evaluation of IND81
and related compounds, based on published literature.[2]

In Vitro PrPSc Reduction Assay
Cell Line: Scrapie-infected mouse neuroblastoma cells (ScN2a).

Method: Cells are treated with varying concentrations of the test compound for a specified

period (e.g., 5 days). After treatment, cell lysates are prepared and treated with proteinase K

(PK) to digest PrPC. The remaining PK-resistant PrPSc is then quantified using an enzyme-
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linked immunosorbent assay (ELISA) or Western blotting. The EC50 value is calculated from

the dose-response curve.

ScN2a Cells

Treat with IND81

Cell Lysis

Proteinase K Digestion

Quantify PrPSc
(ELISA/Western Blot)

Calculate EC50

Click to download full resolution via product page

Pharmacokinetic Studies in Mice
Animal Model: FVB mice.

Dosing: Single oral gavage or administration in a liquid diet.

Sample Collection: Blood and brain tissue are collected at various time points post-dosing.
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Analysis: Plasma and brain homogenates are analyzed for drug concentration using liquid

chromatography-mass spectrometry (LC-MS/MS).

Parameters Calculated: Area under the curve (AUC), maximum concentration (Cmax), time

to maximum concentration (Tmax), half-life (t1/2), and brain/plasma ratio.

Signaling Pathways
The direct signaling pathway modulated by IND81 that leads to the inhibition of PrPSc

formation is not yet definitively known. Research into the broader field of prion pathogenesis

has identified several cellular pathways that may be relevant. One such pathway is the p38

mitogen-activated protein kinase (MAPKα) signaling cascade, which has been implicated in the

neurotoxic effects of prions. Inhibition of this pathway has been shown to protect cultured

neurons from prion-induced damage. While a direct link between IND81 and the p38 MAPKα

pathway has not been established, it represents a potential area for future investigation into the

downstream effects of inhibiting PrPSc formation.

Toxicology
A comprehensive toxicological profile for IND81 is not publicly available. However, the 2-

aminothiazole scaffold is known to be a "privileged structure" in medicinal chemistry, but it can

also be associated with toxicity.[3] Some 2-aminothiazole derivatives have been shown to

cause adverse effects, and the potential for metabolic activation into reactive metabolites is a

consideration in their development.[3] Further safety and toxicology studies are required to fully

characterize the risk profile of IND81.

Conclusion
IND81 is a promising lead compound in the development of therapeutics for prion diseases. Its

potent in vitro activity, coupled with favorable pharmacokinetic properties, including oral

bioavailability and brain penetration, makes it a valuable candidate for further investigation.

Future research should focus on elucidating its precise mechanism of action and the specific

signaling pathways involved, as well as conducting comprehensive toxicology studies to

establish its safety profile. The development of a detailed synthesis protocol would also be

beneficial for facilitating further research and potential clinical development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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